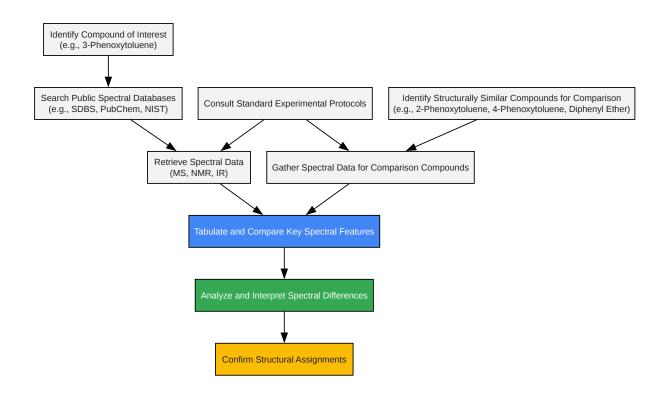


A Comparative Guide to Cross-Referencing Spectral Data of 3-Phenoxytoluene

Author: BenchChem Technical Support Team. Date: December 2025


For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectral data for **3-phenoxytoluene** against its structural isomers and a related compound, diphenyl ether. By presenting experimental data from various databases, this document serves as a valuable resource for the identification and characterization of these compounds. Detailed experimental protocols are provided to support the reproducibility of the cited data.

Workflow for Spectral Data Cross-Referencing

The following diagram illustrates a logical workflow for cross-referencing spectral data of a compound of interest with public databases and performing a comparative analysis.

Click to download full resolution via product page

Caption: Workflow for spectral data analysis and comparison.

Data Presentation

The following tables summarize the key spectral data for **3-phenoxytoluene** and its comparators.

Mass Spectrometry (MS) Data

Compound	Molecular Weight	Major m/z Peaks
3-Phenoxytoluene	184.23	184, 169, 141, 115, 91, 77, 65, 51[1][2]
2-Phenoxytoluene	184.23	184, 169, 141, 115, 91, 77, 65, 51
4-Phenoxytoluene	184.23	184, 169, 141, 115, 91, 77, 65, 51[3]
Diphenyl Ether	170.21	170, 141, 115, 77, 65, 51[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

 1H NMR Chemical Shifts (δ , ppm) in CDCl₃

Compound	Aromatic Protons	Methyl Protons
3-Phenoxytoluene	6.80 - 7.40 (m, 9H)	2.35 (s, 3H)[6]
2-Phenoxytoluene	6.85 - 7.45 (m, 9H)	2.25 (s, 3H)
4-Phenoxytoluene	6.85 - 7.35 (m, 9H)	2.30 (s, 3H)[3]
Diphenyl Ether	7.04 (m, 4H), 7.09 (m, 2H), 7.36 (m, 4H)[7]	-

 $^{^{13}\}text{C}$ NMR Chemical Shifts (δ , ppm) in CDCl₃

Compound	Aromatic Carbons	Methyl Carbon
3-Phenoxytoluene	116.3, 118.9, 120.5, 123.3, 129.7, 129.8, 139.9, 157.2, 157.5	21.4[6]
2-Phenoxytoluene	117.8, 120.9, 123.1, 125.7, 126.9, 129.6, 131.2, 155.4, 157.6	16.2
4-Phenoxytoluene	118.6, 120.0, 122.8, 129.7, 130.2, 133.1, 154.9, 157.9	20.7[3]
Diphenyl Ether	119.0 (4C), 126.4 (2C), 131.7 (4C), 160.6 (2C)[7]	-

Infrared (IR) Spectroscopy Data

Compound	Key IR Absorptions (cm ⁻¹)	Functional Group
3-Phenoxytoluene	3060-3030, 1580, 1480, 1240, 1160	C-H (aromatic), C=C (aromatic), C-O-C (ether)
2-Phenoxytoluene	3060-3030, 1585, 1490, 1245, 1165	C-H (aromatic), C=C (aromatic), C-O-C (ether)
4-Phenoxytoluene	3050-3020, 1590, 1495, 1250, 1170	C-H (aromatic), C=C (aromatic), C-O-C (ether)
Diphenyl Ether	3060-3040, 1590, 1490, 1240, 1170[8]	C-H (aromatic), C=C (aromatic), C-O-C (ether)[9] [10]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above. Specific parameters may vary depending on the instrumentation used.

Mass Spectrometry (MS)

- Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically
 used for the analysis of volatile and semi-volatile organic compounds like phenoxytoluenes.
- Sample Preparation: Samples are typically dissolved in a volatile organic solvent, such as dichloromethane or methanol, to a concentration of approximately 1 mg/mL.
- Ionization Method: Electron Ionization (EI) is a common method for generating ions from organic molecules. In this process, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M+).
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Data Acquisition: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum that shows the relative intensity of the molecular ion and various fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra.
- Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.
- ¹H NMR Spectroscopy: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The protons in the molecule absorb energy at specific frequencies depending on their chemical environment. The resulting signals are recorded, and a Fourier transform is applied to generate the ¹H NMR spectrum. Key parameters to consider are the number of signals, their chemical shifts (δ) in parts per million (ppm), their integration (relative number of protons), and their splitting patterns (multiplicity).
- ¹³C NMR Spectroscopy: Similar to ¹H NMR, but the radiofrequency pulses are tuned to excite the ¹³C nuclei. Proton decoupling is typically used to simplify the spectrum, resulting in a

single peak for each unique carbon atom. The chemical shift of each carbon provides information about its electronic environment.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the standard instrument for acquiring IR spectra.
- Sample Preparation: For liquid samples like **3-phenoxytoluene**, a thin film can be prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or as a mull in an oil like Nujol.
- Data Acquisition: The sample is exposed to infrared radiation over a range of wavenumbers (typically 4000 to 400 cm⁻¹). The detector measures the amount of light that passes through the sample. The resulting interferogram is converted into an IR spectrum using a Fourier transform. The spectrum shows the percentage of transmittance or absorbance at each wavenumber.
- Spectral Interpretation: The absorption bands in the IR spectrum correspond to the vibrational frequencies of specific functional groups within the molecule. For phenoxytoluenes and diphenyl ether, characteristic peaks for aromatic C-H stretching, aromatic C=C bending, and the C-O-C ether stretch are of primary interest.[9][10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Benzene, 1-methyl-3-phenoxy- [webbook.nist.gov]
- 2. Benzene, 1-methyl-3-phenoxy- [webbook.nist.gov]
- 3. p-Phenoxytoluene | C13H12O | CID 74351 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Diphenyl ether [webbook.nist.gov]
- 5. Diphenyl ether [webbook.nist.gov]

- 6. 3-Phenoxytoluene | C13H12O | CID 19165 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Diphenyl ether(101-84-8) IR Spectrum [chemicalbook.com]
- 9. 18.8 Spectroscopy of Ethers Organic Chemistry: A Tenth Edition OpenStax adaptation
 1 [ncstate.pressbooks.pub]
- 10. 18.8 Spectroscopy of Ethers Organic Chemistry | OpenStax [openstax.org]
- To cite this document: BenchChem. [A Comparative Guide to Cross-Referencing Spectral Data of 3-Phenoxytoluene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b042325#cross-referencing-spectral-data-of-3-phenoxytoluene-with-databases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com